2-(4-bromophenyl)-N-tert-butylquinoline-4-carboxamide
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Overview
Description
2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide is an organic compound that features a quinoline core substituted with a bromophenyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide
- 2-(4-fluorophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide
- 2-(4-methylphenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide
Uniqueness
2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide is unique due to the presence of the bromophenyl group, which can participate in a variety of chemical reactions, providing versatility in synthetic applications. The tert-butyl group also imparts steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C20H19BrN2O |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-tert-butylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19BrN2O/c1-20(2,3)23-19(24)16-12-18(13-8-10-14(21)11-9-13)22-17-7-5-4-6-15(16)17/h4-12H,1-3H3,(H,23,24) |
InChI Key |
IOAWLYLOJRCPRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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